2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid typically involves the use of pyrrole derivatives as starting materials. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction is carried out in a two-vessel-operated process, yielding the desired compound with an overall yield of 55% .
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This method not only ensures a higher yield but also addresses safety concerns and impurity control during the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Wissenschaftliche Forschungsanwendungen
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for certain enzymes and proteins.
Medicine: Integral part of antiviral drugs like remdesivir, which is used for the treatment of COVID-19.
Industry: Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid involves its interaction with specific molecular targets, such as kinases and polymerases. By binding to these targets, the compound can inhibit their activity, leading to therapeutic effects. For instance, in the case of remdesivir, the compound inhibits the RNA-dependent RNA polymerase of the virus, preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer properties.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: Used in the treatment of norovirus infections.
Brivanib Alaninate: An antitumorigenic drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness
2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Eigenschaften
Molekularformel |
C8H7N3O2 |
---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-4-6-2-3-7(8(12)13)11(6)10-5/h2-4H,1H3,(H,12,13) |
InChI-Schlüssel |
NCJGDOARTNKKJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC=C2C(=O)O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.